molecular formula C12H18ClN3OSi B12284838 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B12284838
M. Wt: 283.83 g/mol
InChI Key: VUEATEAJTVJQEG-UHFFFAOYSA-N
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Description

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine is a chemical compound known for its unique structure and properties It is a derivative of pyrazolo[4,3-c]pyridine, featuring a chloro group at the 4-position and a trimethylsilyl-ethoxy-methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps. One common method starts with the chlorination of pyrazolo[4,3-c]pyridine using phosphorus trichloride in the presence of 2-(trimethylsilyl)ethanol. The chlorinated product is then alkylated using 2-bromohexane to yield the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The chloro group and the trimethylsilyl-ethoxy-methyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the presence of the trimethylsilyl-ethoxy-methyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H18ClN3OSi

Molecular Weight

283.83 g/mol

IUPAC Name

2-[(4-chloropyrazolo[4,3-c]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-11-4-5-14-12(13)10(11)8-15-16/h4-5,8H,6-7,9H2,1-3H3

InChI Key

VUEATEAJTVJQEG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=N1)C(=NC=C2)Cl

Origin of Product

United States

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